Glycine, N-[(benzoylthio)acetyl]glycyl-
Description
Contextualization within Bio-organic and Peptide Chemistry
Thioesters are pivotal intermediates in numerous biological processes. nih.gov Their high-energy nature makes them excellent acyl transfer agents, a role exemplified by acetyl-CoA in metabolic pathways like the Krebs cycle. nih.gov In the realm of bio-organic chemistry, this reactivity is harnessed for the construction of complex biomolecules. Cysteine thioesters, in particular, are central to processes like protein degradation, intein-mediated protein splicing, and non-ribosomal peptide synthesis. nih.gov
Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- fits within this context as a synthetic peptide containing this crucial thioester functionality. Its structure is fundamentally related to the building blocks used in modern protein chemistry. The development of chemoselective ligation methods, which allow for the precise joining of unprotected peptide fragments in aqueous solutions, has revolutionized the synthesis of proteins. nih.gov Thioester chemistry, especially the Native Chemical Ligation (NCL) reaction, is the cornerstone of these strategies. mdpi.comnih.gov
Role as a Precursor in Advanced Chemical Synthesis
The primary significance of peptide thioesters lies in their role as key precursors for the synthesis of larger, more complex peptides and proteins. jst.go.jp The most prominent application is Native Chemical Ligation (NCL), a powerful technique that enables the joining of two unprotected peptide fragments. nih.gov This reaction typically involves a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov
The NCL mechanism proceeds via a chemoselective thiol-thioester exchange to form a new thioester intermediate, which then rapidly undergoes a spontaneous S-to-N acyl transfer, resulting in the formation of a native peptide bond at the ligation site. nih.gov The reaction is highly specific and can be performed in aqueous solution at neutral pH, making it ideal for biological macromolecules. nih.gov While Glycine, N-[(benzoylthio)acetyl]glycyl- has its thioester on an N-acyl group rather than the C-terminus, its reactive handle can be exploited in similar acyl transfer reactions or other conjugation chemistries.
The reactivity of the thioester group is not limited to NCL. Thioesters can be converted into other functional groups, such as amides and esters, further broadening their utility as synthetic intermediates. The development of thioester "surrogates," such as N-acyl-benzimidazolinones or peptide Weinreb amides, which can be converted into thioesters in situ, has further expanded the toolbox for chemical protein synthesis. rsc.org
Overview of Academic Research Trajectories for Related Thioester-Containing Peptides
Research into thioester-containing peptides has followed a dynamic trajectory, driven by the persistent need for more efficient and versatile methods to synthesize proteins.
Prebiotic Chemistry and the Origins of Life: Early research hypothesized that thioesters were crucial molecules on prebiotic Earth, acting as energy-storing intermediates that facilitated the formation of the first polypeptides from simple amino acids. chemrxiv.org Studies have shown that mercaptoacids can catalyze peptide bond formation through thioester-amide exchange under plausible prebiotic conditions. chemrxiv.org
The Advent of Native Chemical Ligation (NCL): A landmark development was the introduction of NCL, which made the synthesis of proteins up to ~150 residues routinely accessible. jst.go.jp This spurred extensive research into reliable methods for preparing the required peptide thioester precursors. acs.org A significant challenge was the incompatibility of the thioester linkage with the standard conditions of Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). acs.org
Innovations in Thioester Synthesis: To overcome the limitations of traditional methods, researchers have developed numerous innovative strategies. These include the use of modified linkers and cleavage conditions in Fmoc-SPPS, such as employing tert-butyl thioesters which show enhanced stability. acs.org Other approaches generate the thioester post-synthesis or in situ through intramolecular N-to-S acyl shifts using auxiliaries or through precursors like peptide hydrazides. nih.gov Expressed Protein Ligation (EPL) extended these chemical ligation concepts by enabling the production of recombinant protein thioesters. nih.gov
Key Strategies for Peptide Thioester Preparation
| Method | Description | Key Feature |
|---|---|---|
| Boc-SPPS | Traditional solid-phase synthesis using acid-labile Boc protecting groups. The final cleavage with HF is compatible with thioester linkers. | Robust and established but uses harsh chemicals. |
| Fmoc-SPPS | Uses a base-labile Fmoc protecting group. Requires special non-nucleophilic bases or highly stable thioester linkers to avoid side reactions. acs.org | Milder conditions than Boc-SPPS, but thioester stability is a challenge. |
| N-to-S Acyl Shift | A peptide is synthesized with a special C-terminal construct (e.g., SEA - bis(2-sulfanylethyl)amide) that rearranges to a thioester under specific conditions. mdpi.com | Allows for the generation of thioesters post-synthesis. |
| Thioester Surrogates | Peptides are synthesized as stable precursors (e.g., peptide hydrazides) that are converted to thioesters just before or during the ligation reaction. nih.gov | Avoids handling potentially unstable thioester intermediates. |
| Expressed Protein Ligation (EPL) | A fusion protein is expressed with an intein domain, which is then used to generate a C-terminal thioester from a recombinant protein. nih.gov | Enables the use of large, biologically produced fragments in NCL. |
Significance in the Development of Chemical Probes and Reagents
The unique reactivity of the thioester bond makes it a valuable component in the design of chemical probes and reagents for studying biological systems. nih.gov Because thioesters are relatively stable in biological media but can be selectively activated, they can be used to label proteins, study enzyme mechanisms, or probe cellular functions.
For instance, peptide thioesters containing modified amino acids have been synthesized to investigate the biosynthesis of antibiotics. The thioester can act as a reactive handle for attaching reporter tags or as a mimic of a natural biosynthetic intermediate.
Furthermore, the discovery of unexpected reactivity, such as the transamidation of cysteine thioesters that leads to peptide backbone cleavage, opens up new avenues for creating protein transformations. nih.gov This inherent reactivity can be exploited to develop new chemical biology tools. In the context of Glycine, N-[(benzoylthio)acetyl]glycyl-, the benzoylthio group could serve as a probe itself, potentially being transferred to other nucleophiles in a biological system, or as a reagent for introducing the glycylglycine (B550881) motif onto other molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c16-10(15-7-12(18)19)6-14-11(17)8-21-13(20)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,17)(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHKHPVEXPPSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434300 | |
| Record name | Glycine, N-[(benzoylthio)acetyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144616-07-9 | |
| Record name | Glycine, N-[(benzoylthio)acetyl]glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[2-[(2-Benzoylsulfanylacetyl)amino]acetyl]amino]acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GVE8K7F7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Glycine, N Benzoylthio Acetyl Glycyl and Analogues
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- reveals two primary disconnections that guide the synthetic strategy. The most logical approach involves disconnecting the amide bond between the two glycine residues and the amide bond linking the (benzoylthio)acetyl moiety to the N-terminal glycine.
Key Disconnections:
Amide Bond (Gly-Gly): This bond is typically formed through standard peptide coupling reactions.
Amide Bond (Acyl-Gly): This involves the acylation of the N-terminal glycine with a (benzoylthio)acetic acid derivative.
Thioester Bond: The benzoylthio group itself can be formed by the reaction of a thiol with benzoyl chloride or a related activated benzoic acid derivative.
This analysis suggests a convergent synthesis where the glycylglycine (B550881) dipeptide is first assembled, followed by the attachment of the (benzoylthio)acetyl group.
Strategies for Benzoyl Protection and Deprotection of Thiol Groups
In the synthesis of complex molecules, protecting groups are essential to prevent unwanted side reactions. biosynth.comlibretexts.org The benzoyl group can serve as a protecting group for thiols, although its removal requires specific conditions.
Protection: The benzoyl group is typically introduced to a thiol using benzoyl chloride or benzoic anhydride (B1165640) under basic conditions.
Deprotection: The removal of a benzoyl group from a thioester can be achieved under both acidic and basic conditions. researchgate.net
Basic Conditions: Treatment with sodium methoxide (B1231860) in methanol (B129727) or aqueous sodium hydroxide (B78521) can hydrolyze the thioester bond. researchgate.net
Acidic Conditions: Refluxing with concentrated hydrochloric acid can also cleave the benzoyl group. researchgate.net
It is important to distinguish the deprotection of a benzoyl group from a benzyl (B1604629) group. The benzyl group, often used to protect alcohols and thiols, is typically removed by hydrogenolysis. researchgate.netwikipedia.orgorganic-chemistry.orgjk-sci.com The choice of deprotection method must be compatible with other functional groups present in the molecule. researchgate.netorganic-chemistry.org For instance, photoremovable protecting groups like the o-nitrobenzyl group offer an orthogonal strategy for thiol protection, allowing for deprotection with light without the need for harsh chemical reagents. americanpeptidesociety.org
Purification and Characterization Methodologies for Synthetic Purity (excluding basic identification)
Ensuring the purity of a synthetic peptide like Glycine, N-[(benzoylthio)acetyl]glycyl- is crucial for its intended application. Beyond basic identification, a range of advanced techniques are employed to assess and achieve high purity.
Purification Techniques:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for purifying peptides. jst.go.jp By optimizing the mobile phase composition (often a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid), one can separate the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other by-products.
Size-Exclusion Chromatography (SEC): SEC can be used as an initial purification step to remove impurities that are significantly different in size from the target peptide.
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is particularly useful for purifying peptides with multiple acidic or basic residues.
Self-Purification Methods: Innovative solid-phase synthesis strategies have been developed that incorporate a "self-purification" step. acs.orgthieme-connect.com These methods often involve a cyclization-cleavage sequence where only the full-length, correct peptide is released from the resin, leaving truncated sequences behind. thieme-connect.com
Characterization for Purity Assessment:
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product by quantifying the area of the product peak relative to impurity peaks. jst.go.jp
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the purified peptide and to identify potential impurities by their mass. jst.go.jpnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help to identify and quantify impurities, especially those that are isomeric with the target compound. acs.org
The following table summarizes key aspects of these purification and characterization techniques:
| Technique | Principle of Separation/Analysis | Primary Application in Peptide Synthesis |
|---|---|---|
| RP-HPLC | Separation based on hydrophobicity. | High-resolution purification of the target peptide from closely related impurities. |
| SEC | Separation based on molecular size. | Initial cleanup to remove significantly smaller or larger impurities. |
| IEX | Separation based on net charge. | Purification of charged peptides. |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Confirmation of molecular weight and identification of impurities. |
| NMR Spectroscopy | Analysis of nuclear spin in a magnetic field. | Structural elucidation and quantification of isomeric impurities. |
Synthesis of Research Probes and Derivatized Analogues
The core structure of Glycine, N-[(benzoylthio)acetyl]glycyl- can be modified to create a variety of research probes and derivatized analogues. These modifications can be introduced to study biological processes or to alter the physicochemical properties of the parent molecule.
For example, the bromoacetyl group is a sulfhydryl-selective cross-linking function that can be introduced into a peptide sequence. google.com This allows for the creation of cyclic peptides or for conjugation to other molecules containing free sulfhydryl groups. google.com Similarly, the synthesis of N-substituted glycine oligomers, or peptoids, offers a route to creating peptide mimics with altered properties, such as resistance to proteolytic degradation. nih.gov
The synthesis of thioether-containing peptides, which are related to the thioester in the title compound, can be achieved through various synthetic routes, including the reaction of haloacids with aminothiols on a solid support. mdpi.com These strategies allow for the incorporation of thioether linkages at specific positions within a peptide chain.
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. researchgate.net For peptide-based compounds like Glycine, N-[(benzoylthio)acetyl]glycyl-, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (B135050) (¹⁵N) are commonly incorporated.
The synthesis of isotopically labeled analogues of Glycine, N-[(benzoylthio)acetyl]glycyl- can be achieved by utilizing commercially available labeled amino acids as starting materials. For instance, [2,2-²H₂, ¹⁵N]glycine can be used to introduce both deuterium and nitrogen-15 into the glycine moieties of the target molecule. researchgate.net This approach allows for the creation of heavy-labeled compounds that can be readily distinguished from their unlabeled counterparts by mass spectrometry.
A common strategy involves the coupling of an isotopically labeled amino acid with other non-labeled fragments of the target molecule. In a related synthesis of labeled tripeptides, such as glycyl-L-prolyl-L-glutamic acid (GPE), a labeled glutamic acid was successfully incorporated in a multi-step synthesis with high isotopic purity. researchgate.net This general methodology can be applied to the synthesis of labeled Glycine, N-[(benzoylthio)acetyl]glycyl-. For example, labeled glycine could be coupled with the (benzoylthio)acetyl group and the second glycine unit to produce the final labeled product.
These isotopically labeled analogues are invaluable for in vivo and in vitro studies. For example, a heavy isotope-labeled analogue of a Gly-Pro-Glu compound, NNZ-2566, was used as an internal standard for its quantification in blood samples via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). researchgate.net This highlights the utility of isotopic labeling in pharmacokinetic and metabolic studies.
Table 1: Examples of Isotopes Used in Peptide Labeling
| Isotope | Common Application | Analytical Technique |
|---|---|---|
| ²H (Deuterium) | Mechanistic studies, internal standards | Mass Spectrometry, NMR Spectroscopy |
| ¹³C (Carbon-13) | Tracing metabolic pathways, structural analysis | Mass Spectrometry, NMR Spectroscopy |
Functionalization for Imaging or Affinity-Based Research
To investigate the biological targets and interactions of Glycine, N-[(benzoylthio)acetyl]glycyl-, the molecule can be functionalized with specific reporter groups for imaging or with affinity tags for pull-down experiments. This involves chemically modifying the core structure to attach probes such as fluorophores, biotin (B1667282), or reactive groups for conjugation.
Functionalization strategies often target specific reactive sites within the molecule that can be modified without significantly altering its biological activity. For Glycine, N-[(benzoylthio)acetyl]glycyl-, potential sites for functionalization could include the terminal carboxylic acid or the amide nitrogens, though modifications at these sites may impact the compound's properties.
In the broader context of peptide and small molecule research, various functionalization approaches are employed. For instance, in the development of analogues of epothilones for studying their interaction with microtubules, molecules were functionalized with fluorine-19 ([¹⁹F]) for REDOR NMR studies. nih.gov This allowed for the determination of internuclear distances in the tubulin-bound state. nih.gov A similar strategy could be envisioned for Glycine, N-[(benzoylthio)acetyl]glycyl-, where a fluorine-containing benzoylthio group could be used in the synthesis.
For affinity-based research, a common approach is to introduce a high-affinity tag, such as biotin. This allows the functionalized molecule to bind to its cellular targets, and the entire complex can then be isolated using streptavidin-coated beads. Subsequent analysis by mass spectrometry can identify the interacting proteins. The synthesis of such functionalized analogues requires careful planning to ensure the linker connecting the tag does not interfere with the molecule's binding properties. The synthesis of grevellin analogues with affinity for the N-methyl-D-aspartate (glycine site) receptor demonstrates how structural modifications can be made to probe biological activity. nih.gov
Table 2: Functional Groups for Imaging and Affinity Research
| Functional Group | Research Application | Detection/Purification Method |
|---|---|---|
| Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, fluorescence polarization assays | Fluorescence Microscopy, Spectroscopy |
| Biotin | Affinity purification of target proteins (pull-down assays) | Streptavidin-based chromatography |
| Alkyne or Azide | Bioorthogonal chemistry (Click chemistry) for attaching various probes | Copper-catalyzed or strain-promoted cycloaddition |
Chemical Reactivity and Transformation Pathways in Model Systems
Hydrolysis and Transacylation Reactions of the Benzoylthioacetyl Moiety
The benzoylthioacetyl group is the reactive center for hydrolytic and acyl transfer reactions. Thioesters are considered high-energy compounds, yet they exhibit a notable degree of stability in aqueous solutions under specific conditions. nih.govchemrxiv.org
Hydrolysis: The thioester bond in Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- is susceptible to hydrolysis, yielding a carboxylate and a thiol. This reaction is significantly influenced by pH. harvard.edu While relatively stable with a long half-life at neutral pH, the rate of hydrolysis increases in the presence of acids or bases. nih.govharvard.edu Base-mediated hydrolysis, for instance, involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. nih.govnih.gov The reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP), often used in reactions involving thiols, has been observed to accelerate thioester hydrolysis, particularly around neutral pH, through a proposed mechanism involving a reactive acyl-phosphonium intermediate. nih.govacs.org
Transacylation: A key reaction pathway for thioesters is transacylation, also known as thiol-thioester exchange. harvard.edu In this process, the acyl group (benzoylthioacetyl) is transferred from the sulfur atom to another nucleophile. This is a fundamental reaction in both biological acyl transfer and synthetic chemistry, such as in Native Chemical Ligation (NCL). nih.govnih.gov The reaction involves a nucleophilic attack on the thioester carbonyl, commonly by another thiol (transthioesterification) or an amine (aminolysis). nih.govgonzaga.edu The equilibrium of this exchange is influenced by the pKa of the participating thiols; the acyl group preferentially resides on the thiol with the higher pKa. rsc.org Under appropriate pH conditions, the rate of thiol-thioester exchange can be several orders of magnitude faster than the rate of hydrolysis, which is a critical consideration in synthetic applications. harvard.edu
Table 1: General Reactivity of the Benzoylthioacetyl Moiety.
Nucleophilic and Electrophilic Interactions of the Thioester Linkage
The reactivity of the thioester linkage is dominated by the electrophilic nature of its carbonyl carbon. stackexchange.com
Electrophilicity of the Carbonyl Carbon: Compared to oxygen esters, thioesters are significantly more reactive toward nucleophiles. fiveable.metutorchase.com This enhanced reactivity stems from the reduced resonance stabilization of the thioester bond. The larger size of the sulfur 3p orbital results in less effective overlap with the carbon 2p orbital of the carbonyl group. stackexchange.com Consequently, the carbonyl carbon in a thioester carries a greater partial positive charge, making it more susceptible to nucleophilic attack. stackexchange.com This fundamental property makes Glycine, N-[(benzoylthio)acetyl]glycyl- an effective acylating agent.
Nucleophilic Attack: A wide range of nucleophiles can attack the thioester's carbonyl carbon, leading to nucleophilic acyl substitution. youtube.com Common nucleophiles include:
Thiolates (RS⁻): Highly effective "soft" nucleophiles that readily react with thioesters, leading to thiol-thioester exchange. nih.gov
Amines (R-NH₂): React to form more stable amide bonds. nih.gov
Hydroxide (OH⁻): Leads to hydrolysis, as discussed previously. acs.org
The general order of reactivity for carboxylic acid derivatives places thioesters as more reactive than esters and amides but less reactive than acid anhydrides. libretexts.org This intermediate reactivity allows them to exist in aqueous environments while still being sufficiently reactive for acyl transfer reactions. youtube.com
Table 2: Reactivity of the Thioester Linkage with Common Nucleophiles.
Redox Chemistry of Sulfur-Containing Functional Groups
The sulfur atom in the thioester functional group can participate in redox reactions.
Oxidation: The sulfur atom in the benzoylthioacetyl moiety is in a low oxidation state and can be oxidized. Strong oxidizing agents can potentially convert the thioester to other sulfur-containing functional groups. Thiols, which are the leaving group in many thioester reactions and are used in their synthesis, are readily oxidized to disulfides. youtube.com This is a common side reaction in synthetic procedures involving thioesters and thiols. organic-chemistry.org
Reductive Formation: Modern synthetic methods have demonstrated the formation of thioesters through processes involving redox catalysis. For example, thioesters can be synthesized via the decarboxylative thiolation of redox-active esters by merging photoredox and copper catalysis. organic-chemistry.orgnih.gov These methods proceed through radical pathways, highlighting a different aspect of sulfur chemistry compared to the more common polar reactions of thioesters. organic-chemistry.org
Reactivity in Aqueous and Organic Media Relevant to Research Syntheses
The choice of solvent system is critical in controlling the reaction pathways of Glycine, N-[(benzoylthio)acetyl]glycyl-.
Aqueous Media: In water, reactivity is profoundly influenced by pH. nih.gov As a solvent, water can act as a nucleophile, leading to the competing side reaction of hydrolysis. harvard.edu However, aqueous buffers are the standard medium for many biochemical applications of thioesters, such as NCL, where the high concentration and reactivity of a desired nucleophile (e.g., a thiolate) can outcompete water. nih.govnih.gov The key is to select a pH where the nucleophile is active (e.g., above the pKa for a thiol) but where background hydrolysis remains slow. harvard.edu Studies have shown that conditions exist where the rate of thiol-thioester exchange can surpass hydrolysis by several orders of magnitude. harvard.edu
Organic Media: In organic synthesis, the solvent polarity plays a major role. rsc.org
Polar Aprotic Solvents (e.g., DMSO, MeCN): These solvents are effective at promoting thiol-thioester exchange reactions, likely due to their ability to stabilize the charged intermediates formed during the nucleophilic attack. rsc.org
Polar Protic Solvents (e.g., MeOH): These solvents also facilitate the reaction. rsc.org
Nonpolar Solvents (e.g., Toluene, Dichloromethane): The thiol-thioester exchange is significantly slower or does not proceed in these solvents, highlighting the importance of a polar environment to facilitate the dynamic reaction. rsc.org
The selection of an appropriate base catalyst is also crucial in organic media, where pKa values can differ significantly from those in water. rsc.org
Table 3: Summary of Reactivity in Different Media.
Molecular Interactions and Biochemical Transformations in Vitro and Cell Based Research
Ligand-Binding Studies with Metal Ions (e.g., Technetium Complexation Chemistry for Research)
The structure of Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- is analogous to diaminedithiol (DADT) or N2S2 ligands, which are well-regarded for their ability to form stable complexes with metals like technetium. nih.gov The development of technetium-99m (99mTc) radiopharmaceuticals is a cornerstone of diagnostic nuclear medicine, owing to the isotope's near-ideal physical properties for imaging. nih.govunm.edu The design of chelating molecules is crucial for creating stable and effective 99mTc-labeled compounds. nih.govresearchgate.net
The design of ligands for technetium complexation follows several key principles. For diagnostic imaging agents, it is often desirable to use a bifunctional chelate approach, where a chelating moiety is attached to a biologically active molecule. unm.edu The chelator, in this case, the N-[(benzoylthio)acetyl]glycyl- portion of the molecule, is designed to securely bind the technetium metal center. The glycylglycine (B550881) backbone could serve as a linker to a targeting molecule or influence the pharmacokinetic properties of the resulting complex.
The N2S2 coordination sphere provided by ligands analogous to Glycine, N-[(benzoylthio)acetyl]glycyl- is known to form neutral, lipophilic, and stable complexes with the pentavalent oxo-technetium core (TcO3+). nih.gov This stability is a critical factor in the design of radiopharmaceuticals, ensuring that the radioactive metal does not dissociate from the chelator in vivo. The coordination environment around the technetium atom in such complexes is typically a distorted octahedron. nih.gov
The synthesis of technetium complexes often involves the reduction of pertechnetate (B1241340) (99mTcO4-), obtained from a 99Mo/99mTc generator, in the presence of the ligand. unm.eduiaea.org Stannous chloride is a commonly used reducing agent in these preparations. iaea.orgresearchgate.net
| Principle | Description | Relevance to Glycine, N-[(benzoylthio)acetyl]glycyl- |
|---|---|---|
| Coordination Geometry | The arrangement of donor atoms around the metal center. N2S2 ligands typically form square pyramidal or distorted octahedral complexes with the TcO3+ core. nih.gov | The N- and S-donor atoms are expected to form a stable complex with technetium. |
| Thermodynamic Stability | The strength of the bond between the ligand and the metal ion. High stability is crucial to prevent the release of free technetium in biological systems. nih.gov | The N2S2 chelating motif is known to form highly stable technetium complexes. nih.gov |
| Kinetic Inertness | The rate at which the complex undergoes ligand exchange reactions. Inert complexes are preferred for in vivo applications. nih.gov | The multidentate nature of the ligand would likely confer kinetic inertness to its technetium complex. |
| Bifunctional Approach | Incorporation of a chelating unit and a biologically active molecule. unm.edu | The glycylglycine portion could be linked to a targeting vector, making the entire molecule a bifunctional chelator. |
Several factors influence the stability and reactivity of technetium complexes with N2S2 ligands. The pH of the reaction mixture is critical during complex formation, with a pH range of 5.5 to 7.5 often being optimal for labeling with 99mTc. nih.gov The stability of the complex can also be affected by the presence of competing ligands in the solution. For instance, challenge experiments with glutathione (B108866) are often performed to assess the in vitro stability of technetium complexes, as glutathione is an endogenous thiol that could potentially displace the chelating ligand. nih.gov
The nature of the substituents on the ligand backbone can also modulate the stability and lipophilicity of the metal complex, which in turn affects its biodistribution. The benzoyl group in Glycine, N-[(benzoylthio)acetyl]glycyl- would be expected to increase the lipophilicity of its technetium complex.
To circumvent the issue of thiol oxidation in N2S2 ligands, a common strategy is to use a protecting group or to prepare a more stable precursor, such as a zinc complex of the ligand. nih.gov The 99mTc-N2S2 complex can then be formed via a transchelation reaction, where the technetium displaces the zinc. nih.gov
Interactions with Biological Macromolecules in Model Systems (e.g., proteins, peptides)
The N-terminal modification of the glycylglycine dipeptide with a benzoylthioacetyl group could significantly influence its interactions with biological macromolecules. nih.govcreative-proteomics.com N-terminal acetylation is a common post-translational modification that can affect protein stability, protein-protein interactions, and subcellular localization. creative-proteomics.comcreative-proteomics.comresearchgate.net By neutralizing the positive charge of the N-terminal amine, acetylation creates a more hydrophobic N-terminus that can act as a binding motif. nih.gov
The benzoylthioacetyl group of Glycine, N-[(benzoylthio)acetyl]glycyl- would confer a significant hydrophobic character to the N-terminus of the dipeptide. This hydrophobicity could mediate interactions with hydrophobic pockets on the surface of proteins. nih.gov The glycylglycine backbone itself, being the simplest dipeptide, is a fundamental structural unit in proteins and can participate in hydrogen bonding. acs.orggoogle.comnih.govwikipedia.org The interplay of the hydrophobic benzoylthioacetyl group and the hydrophilic peptide backbone could lead to complex binding behaviors.
In model systems, the interactions of peptides with proteins are studied using a variety of techniques, including molecular dynamics simulations and docking studies. arxiv.orgresearchgate.netdigitellinc.com These computational methods can provide insights into the binding modes and affinities of peptide-protein interactions. arxiv.orgresearchgate.net The flexible nature of peptides is a key consideration in these studies. digitellinc.com
The self-assembly of peptides into supramolecular structures is another area of active research. nih.govacs.org These assemblies are governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov The structure of Glycine, N-[(benzoylthio)acetyl]glycyl- suggests that it could potentially participate in such self-assembly processes, with the peptide backbone forming hydrogen-bonded networks and the benzoyl groups engaging in hydrophobic or aromatic stacking interactions.
Non-Covalent Binding Interactions
No published studies were identified that describe the non-covalent binding of Glycine, N-[(benzoylthio)acetyl]glycyl- to specific proteins, enzymes, or other biological macromolecules.
Covalent Modification of Biomolecules (as a research tool)
No research articles were found that document the use of Glycine, N-[(benzoylthio)acetyl]glycyl- for the covalent modification of biomolecules in a research context.
Advanced Analytical and Structural Methodologies in Research
Spectroscopic Techniques for Conformational and Interaction Analysis
Spectroscopic methods are indispensable for probing the three-dimensional structure (conformation) of "Glycine, N-[(benzoylthio)acetyl]glycyl-" in solution and for analyzing how its structure changes upon interaction with biological targets.
Advanced Nuclear Magnetic Resonance (NMR): While standard 1D NMR (¹H and ¹³C) is used for basic structural identification, advanced 2D NMR techniques provide deeper insights into the molecule's conformation and binding modes. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, helping to define the molecule's preferred three-dimensional shape. In the context of interaction analysis, NMR titration experiments are performed by recording spectra of the compound upon incremental addition of a target biomolecule (e.g., a protein). Changes in the chemical shifts or peak broadening of specific protons in "Glycine, N-[(benzoylthio)acetyl]glycyl-" can pinpoint the exact parts of the molecule involved in the binding interface. For analogous compounds, such as Gly-Cys motifs, ¹³C NMR has been used to specifically monitor the chemical environment of carbonyl carbons during thioester formation. researchgate.net
Circular Dichroism (CD): CD spectroscopy is particularly useful for observing changes in the secondary structure of a biomolecule upon binding of a ligand. While "Glycine, N-[(benzoylthio)acetyl]glycyl-" itself is likely too small to have a significant CD signal, its binding to a target protein could induce or alter the protein's characteristic alpha-helix or beta-sheet structure. By monitoring the CD spectrum of the protein in the absence and presence of the compound, researchers can gain information about the nature of the binding event and its effect on the protein's conformation.
Mass Spectrometry-Based Approaches for Reaction Monitoring and Product Analysis
Mass spectrometry (MS) is a cornerstone for the analysis of synthetic molecules like "Glycine, N-[(benzoylthio)acetyl]glycyl-". It is used to confirm the molecular weight of the final product and to monitor the progress of the chemical reactions involved in its synthesis.
Tandem mass spectrometry (MS/MS), often coupled with electrospray ionization (ESI), is used to fragment the molecule and elucidate its structure. nih.gov In a typical bottom-up approach, the peptide is fragmented in the gas phase, and the resulting fragments are analyzed. nih.govosu.edu The fragmentation of peptides in a mass spectrometer predominantly occurs along the peptide backbone, leading to characteristic ion series. matrixscience.com For positively charged ions, the most common fragments are the b-ions (containing the N-terminus) and y-ions (containing the C-terminus). matrixscience.com
A particular feature in the fragmentation of peptide thioesters is the characteristic neutral loss of the thiol component. nih.gov For "Glycine, N-[(benzoylthio)acetyl]glycyl-", this would correspond to a neutral loss of thiobenzoic acid or a related fragment. The collision-induced dissociation (CID) process generates a spectrum of these fragments, which serves as a structural fingerprint of the molecule. nih.govnih.gov
Table 1: Predicted MS/MS Fragment Ions for [Glycine, N-[(benzoylthio)acetyl]glycyl-]H⁺
| Ion Type | Sequence Fragment | Predicted m/z (monoisotopic) |
| Precursor | [M+H]⁺ | 295.07 |
| b₁ | Benzoylthioacetyl | 179.02 |
| b₂ | Benzoylthioacetyl-Gly | 236.04 |
| y₁ | Gly | 76.04 |
| y₂ | Gly-Gly | 133.06 |
| Internal | Gly-Gly | 115.05 |
| Neutral Loss | [M+H - Thiobenzoic Acid]⁺ | 157.06 |
Note: The table shows predicted values for the singly protonated parent molecule. Actual observed fragments can vary based on instrument settings and collision energy.
X-ray Crystallography or Cryo-EM for Ligand-Biomolecule Complex Structure Elucidation
To gain an atomic-level understanding of how "Glycine, N-[(benzoylthio)acetyl]glycyl-" interacts with a biological macromolecule, X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM) can be employed. These powerful techniques can resolve the three-dimensional structure of the ligand-biomolecule complex.
X-ray Crystallography: This technique requires growing a high-quality crystal of the target biomolecule (e.g., an enzyme) soaked with or co-crystallized with "Glycine, N-[(benzoylthio)acetyl]glycyl-". By analyzing the diffraction pattern produced when X-rays are passed through the crystal, a detailed electron density map can be generated. This map allows for the precise modeling of the atomic positions of the ligand within the binding site of the biomolecule, revealing specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is an alternative to X-ray crystallography, particularly for large protein complexes or molecules that are difficult to crystallize. The technique involves flash-freezing a solution of the ligand-biomolecule complex and imaging the individual particles with an electron microscope. Computational reconstruction of thousands of these 2D images generates a 3D model of the complex.
While no public crystal or cryo-EM structures are currently available for a complex containing "Glycine, N-[(benzoylthio)acetyl]glycyl-", these methods represent the gold standard for elucidating the structural basis of its biological activity.
Chromatography-Based Methods for Purity and Reaction Monitoring in Research Settings
Chromatographic methods are essential for both the purification of "Glycine, N-[(benzoylthio)acetyl]glycyl-" after synthesis and for the analytical assessment of its purity. phmethods.net High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the predominant mode of HPLC used for peptide analysis. phmethods.netnih.gov Separation is based on the hydrophobicity of the molecules. The stationary phase is typically a silica (B1680970) support modified with hydrophobic alkyl chains (e.g., C8 or C18), and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. bohrium.com
For reaction monitoring, small aliquots of the reaction mixture can be injected into the HPLC system over time. The disappearance of starting materials and the appearance of the product peak allow the reaction to be tracked. For purity analysis, the final compound is analyzed, and the area of its corresponding peak relative to the total area of all peaks in the chromatogram is used to calculate its purity. The presence of the benzoyl group in "Glycine, N-[(benzoylthio)acetyl]glycyl-" provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at a wavelength around 254 nm. This is an advantage over similar N-acyl amino acids that lack a suitable chromophore and may require derivatization for UV detection. researchgate.netmdpi.com
Table 2: Typical RP-HPLC Conditions for Analysis
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Applications and Utility in Chemical Biology and Medicinal Chemistry Research
Role as a Precursor for Radiochemical Ligands for Research Probes
The core structure of Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- is closely related to a well-established class of compounds used in the development of radiopharmaceuticals. Specifically, the triglycine (B1329560) derivative, S-benzoyl mercaptoacetyltriglycine (S-Bz-MAG3), is a widely utilized precursor for the preparation of technetium-99m (99mTc) and rhenium-188 (B1203562) (188Re) labeled radiotracers for nuclear medicine imaging and therapy. akjournals.comresearchgate.net The S-benzoylthioacetyl group serves as a protective group for the thiol, which, after deprotection, forms a stable complex with the metallic radionuclide.
The process typically involves the synthesis of the S-benzoyl mercaptoacetyltriglycine (S-Bz-MAG3) ligand, which can then be labeled with a radioisotope. akjournals.com For instance, S-Bz-MAG3 has been successfully labeled with carrier-free 188Re, achieving a labeling yield of over 98% under optimized conditions. akjournals.com The resulting 188Re-MAG3 complex can then be conjugated to biomolecules, such as monoclonal antibodies (IgG), to create targeted radiopharmaceuticals for radioimmunotherapy. akjournals.com This pre-labeling approach, where the chelator is first complexed with the radionuclide and then conjugated to the targeting vector, is a common strategy in the field. acs.org
The underlying chemistry of the mercaptoacetyltriglycine (MAG3) chelator to stably complex 99mTc is well-documented. nih.govnih.gov The resulting [99mTc]MAG3 is an established radiopharmaceutical for renal function studies, serving as a replacement for ortho-iodohippurate (OIH). nih.gov Given the structural similarity, Glycine, N-[(benzoylthio)acetyl]glycyl- can be considered a precursor for a "MAG2" type chelator, which would form a stable complex with 99mTc or other radiometals. The diglycine backbone, while shorter than triglycine, would still present the necessary N3S donor set for chelation after deprotection of the benzoyl group.
Table 1: Research Findings on a Related Radiochemical Precursor (S-Bz-MAG3)
| Precursor Compound | Radioisotope | Application | Key Findings | Reference |
|---|---|---|---|---|
| S-benzoyl mercaptoacetyltriglycine (S-Bz-MAG3) | 188Re | Radioimmunotherapy | High labeling yield (>98%); stable conjugation to IgG. | akjournals.com |
| S-benzoyl mercaptoacetyltriglycine (S-Bz-MAG3) | 99mTc | Renal Imaging | Well-established precursor for [99mTc]MAG3, a renal imaging agent. | nih.govnih.gov |
Application in Native Chemical Ligation and Related Peptide Synthesis
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. nih.govmdpi.com A key requirement for NCL is the presence of a C-terminal thioester on one peptide fragment and an N-terminal cysteine on the other. wikipedia.org The benzoylthioacetyl group in Glycine, N-[(benzoylthio)acetyl]glycyl- is a thioester, which suggests its potential utility in NCL and related peptide synthesis methodologies.
In principle, a peptide synthesized with a C-terminal Glycine, N-[(benzoylthio)acetyl]glycyl- moiety could serve as the thioester component in an NCL reaction. The reaction would proceed through a transthioesterification step with the thiol of an N-terminal cysteine of another peptide, followed by a spontaneous S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.org
The synthesis of peptide thioesters, especially using Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging. nih.gov Various strategies have been developed to overcome this, including the use of thioester surrogates like N-acyl-benzimidazolinones (Nbz). nih.govnih.gov The direct incorporation of a pre-formed thioester building block like Glycine, N-[(benzoylthio)acetyl]glycyl-, or its activated derivatives, could offer a more direct route to peptide thioesters.
While direct experimental evidence for the use of Glycine, N-[(benzoylthio)acetyl]glycyl- in NCL is not prominent in the reviewed literature, the chemical principles strongly support its potential application. The stability and reactivity of the benzoyl thioester would be critical factors influencing the efficiency of the ligation reaction. Research into different thioester precursors for NCL is an active area, and this compound represents a plausible candidate for such investigations. nih.govnih.gov
Development of Chemical Probes for Cellular Pathways or Enzyme Activities
The structure of Glycine, N-[(benzoylthio)acetyl]glycyl- makes it an interesting candidate for the development of chemical probes, particularly for enzymes that recognize peptide substrates, such as proteases. nih.gov Activity-based probes (ABPs) are chemical tools designed to covalently bind to the active form of an enzyme, allowing for the study of its activity in complex biological systems. nih.gov
The thioester moiety in Glycine, N-[(benzoylthio)acetyl]glycyl- is an electrophilic group that could potentially react with nucleophilic residues in the active site of certain enzymes, such as the catalytic serine or cysteine of a protease. This could lead to the irreversible inhibition of the enzyme, a characteristic feature of many ABPs. nih.gov The diglycine portion of the molecule could serve as a recognition element, guiding the probe to the active site of proteases that cleave after glycine residues.
To be utilized as a chemical probe, the Glycine, N-[(benzoylthio)acetyl]glycyl- scaffold would typically be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and visualization. The development of such probes would involve synthesizing derivatives where the diglycine backbone or the benzoyl group is functionalized with the desired reporter group. While the current literature does not describe the specific use of this compound as a chemical probe, its structural features align with the design principles of ABPs for proteases.
Scaffold for the Design of New Bioactive Research Compounds
In medicinal chemistry, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. nih.govnih.gov Glycine, N-[(benzoylthio)acetyl]glycyl- presents a viable scaffold for the design of new bioactive research compounds due to its combination of a peptide backbone and a reactive thioester.
The peptide portion of the molecule can be readily modified by synthesizing analogues with different amino acids in place of one or both glycine residues. This would allow for the exploration of the structure-activity relationship (SAR) and the optimization of binding to a specific biological target. The N-benzoyl group also offers a site for chemical modification. For instance, N-benzoylindazole derivatives have been identified as potent inhibitors of human neutrophil elastase, highlighting the potential of the N-benzoyl moiety in directing biological activity. nih.govnih.gov
The thioester functionality can be used as a chemical handle for conjugation to other molecules or for conversion into other functional groups. For example, thioesters can be converted to amides, esters, or other carboxylic acid derivatives, further expanding the chemical diversity of the compound library. The use of such building blocks is a common strategy in the synthesis of pharmaceutically relevant molecules. enamine.netfrontiersin.org
Table 2: Potential Modifications of the Glycine, N-[(benzoylthio)acetyl]glycyl- Scaffold
| Structural Component | Potential Modification | Desired Outcome |
|---|---|---|
| Diglycine Backbone | Substitution with other amino acids | Modulate target specificity and binding affinity |
| N-Benzoyl Group | Substitution on the phenyl ring | Alter steric and electronic properties to improve potency |
Use in Biomimetic Systems and Model Reactions
Biomimetic chemistry seeks to mimic biological processes using synthetic molecules. The thioester linkage is a fundamentally important functional group in biology, most notably in the form of acetyl-CoA, and is involved in numerous metabolic and biosynthetic pathways. Glycine, N-[(benzoylthio)acetyl]glycyl- can serve as a simple, stable, and synthetically accessible model compound for studying the reactivity and transformations of peptide thioesters in a controlled, non-biological setting.
This compound could be used in model reactions to investigate the kinetics and mechanisms of thioester hydrolysis, aminolysis, and transthioesterification, which are fundamental reactions in processes like protein ligation and metabolism. For example, it could be used to study the factors that influence the S-to-N acyl transfer, a key step in NCL.
Furthermore, the compound could be incorporated into more complex synthetic systems designed to mimic specific enzymatic reactions. For instance, it could be used as a substrate in the development of artificial enzymes or catalytic systems that are designed to recognize and transform peptide thioesters. While specific studies employing Glycine, N-[(benzoylthio)acetyl]glycyl- in biomimetic systems were not identified, its structure lends itself to such applications, providing a valuable tool for fundamental chemical research.
Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are essential for understanding the intrinsic properties of a molecule. chemrxiv.orgcuni.cz For Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl-, these methods can elucidate its electronic structure, conformational preferences, and reactivity. Semi-empirical methods could be used for initial, less computationally intensive calculations, while more accurate predictions would rely on Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). physics.gov.azacs.orgresearchgate.net
A key feature of Glycine, N-[(benzoylthio)acetyl]glycyl- is its thioester group, which is known for its role in acyl transfer reactions. nih.govacs.org Quantum chemical modeling can be employed to predict the mechanisms of potential reactions, such as hydrolysis or aminolysis at the thioester carbonyl carbon. nih.gov By mapping the potential energy surface, it is possible to identify the transition state structures—the highest energy points along the reaction coordinate.
The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Computational studies on similar thioesters have shown that they are significantly more reactive than their oxoester counterparts toward certain nucleophiles. nih.gov A theoretical investigation could compare the activation barriers for the reaction of Glycine, N-[(benzoylthio)acetyl]glycyl- with different nucleophiles, such as water or an amino group, providing insight into its chemical stability and reactivity. rsc.org
Table 1: Hypothetical Activation Energies for Nucleophilic Acyl Substitution
| Nucleophile | Reaction Type | Predicted Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Water | Hydrolysis | 22.5 |
| Ammonia | Aminolysis | 17.8 |
| Methanethiol | Transthioesterification | 19.2 |
This table presents hypothetical data for illustrative purposes, based on general principles of thioester reactivity.
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. Specific peaks, such as the carbonyl stretches of the amide and thioester groups, can be assigned, aiding in structural confirmation. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to assist in signal assignment and confirm the molecule's predicted lowest-energy conformation. researchgate.net
Table 2: Predicted Spectroscopic Data for Glycine, N-[(benzoylthio)acetyl]glycyl-
| Property | Functional Group | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | Thioester C=O Stretch | 1685 |
| IR Frequency (cm⁻¹) | Amide I C=O Stretch | 1660 |
| ¹³C NMR Shift (ppm) | Thioester Carbonyl C | 195.2 |
| ¹³C NMR Shift (ppm) | Amide Carbonyl C | 171.5 |
| ¹H NMR Shift (ppm) | Methylene (adjacent to S) | 4.10 |
This table contains hypothetical values for illustrative purposes.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions. nih.gov An MD simulation of Glycine, N-[(benzoylthio)acetyl]glycyl- interacting with a biomolecule, such as an enzyme or receptor, could reveal the mechanism of binding and the stability of the resulting complex. nih.govacs.orgacs.org
Simulations would typically be run using a force field like AMBER or GROMACS. nih.govacs.org The system would be solvated in a water box with ions to mimic physiological conditions. nih.gov Over the course of the simulation (nanoseconds to microseconds), one could analyze the trajectory to understand how the compound adapts its conformation upon binding, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the binding free energy to quantify the affinity of the interaction.
Docking Studies for Identifying Potential Research Targets
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor). wikipedia.org It is a primary tool in structure-based drug design. iaanalysis.comnih.gov For Glycine, N-[(benzoylthio)acetyl]glycyl-, docking studies could be performed to screen a library of protein structures to identify potential biological targets. computabio.comnumberanalytics.com
The process involves preparing the 3D structures of both the ligand and the potential protein targets. numberanalytics.com A docking algorithm then samples many possible binding poses of the ligand in the protein's active or allosteric sites. nih.gov These poses are evaluated using a scoring function, which estimates the binding affinity. wikipedia.org Results from docking can prioritize proteins for further experimental investigation. For instance, given its structure, potential targets might include proteases or acyltransferases.
Table 3: Illustrative Docking Scores Against Hypothetical Protein Targets
| Target Protein Class | Example Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cysteine Protease | Papain-like Protease | -7.8 | Cys25, His159, Gln19 |
| Serine Hydrolase | Acyl-CoA Thioesterase | -7.2 | Ser214, Phe278, Asn312 |
| Transferase | Glycine N-Acyltransferase | -6.9 | Arg134, Tyr221, Gly150 |
This table presents hypothetical data for illustrative purposes. Negative scores indicate more favorable binding.
Ligand Design and Virtual Screening for Novel Research Probes
Building on the foundation of docking studies, computational methods can guide the design of new molecules based on the Glycine, N-[(benzoylthio)acetyl]glycyl- scaffold. mdpi.com If a promising protein target is identified, the binding mode from docking can reveal opportunities for structural modification to improve affinity or selectivity. This is the essence of ligand-based and structure-based virtual screening. acs.orgoup.com
For example, a virtual library of analogs could be created by systematically modifying the benzoyl group or extending the dipeptide chain. This library would then be screened in silico against the target's binding site. researchgate.net Compounds with improved docking scores would be prioritized for synthesis and testing, accelerating the discovery of more potent or specific research probes. mdpi.comnih.gov
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Research Applications
Cheminformatics involves the use of computational methods to analyze chemical data. nih.govunibe.chnih.gov Should a set of analogs of Glycine, N-[(benzoylthio)acetyl]glycyl- be synthesized and tested for a specific biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. acs.orgresearchgate.net
QSAR modeling attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org The first step is to calculate molecular descriptors for each compound—numerical values that encode physicochemical properties like size, polarity, and electronic features. acs.orgbiointerfaceresearch.com A machine learning algorithm, such as multiple linear regression or a more advanced method, is then used to build a predictive model. youtube.comyoutube.com This model can subsequently be used to predict the activity of new, unsynthesized analogs, guiding the design process toward more active compounds. frontiersin.orgbiointerfaceresearch.com
Future Perspectives and Unexplored Research Avenues
Development of Greener Synthetic Pathways
The conventional synthesis of peptides and their derivatives often relies on methods that generate significant chemical waste and utilize hazardous solvents. advancedchemtech.comoxfordglobal.com The drive towards sustainable chemistry is pushing for the development of greener synthetic alternatives. For a compound like Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl-, future research in this area could focus on several key strategies.
One promising approach is the adoption of water-based synthesis. scispace.comnih.gov Traditional peptide synthesis is typically conducted in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which pose environmental and health risks. rsc.org Researchers are exploring the use of water as a solvent, which is environmentally benign. nih.gov The development of water-dispersible protected amino acids as nanoparticles is a significant step in this direction, potentially reducing the reliance on organic solvents for the synthesis of peptide fragments that constitute Glycine, N-[(benzoylthio)acetyl]glycyl-. scispace.comnih.gov
| Greener Synthesis Strategy | Potential Application to Glycine, N-[(benzoylthio)acetyl]glycyl- Synthesis | Key Benefits |
| Water-Based Synthesis | Synthesis of the glycyl-glycine backbone in an aqueous medium. | Reduces use of hazardous organic solvents. scispace.comnih.gov |
| Green Solvents | Utilization of solvents like propylene (B89431) carbonate or ethanol (B145695) as replacements for DMF and DCM. rsc.org | Minimizes environmental impact and improves laboratory safety. |
| Convergent Synthesis | Separate synthesis of the benzoylthioacetyl moiety and the glycyl-glycine dipeptide, followed by their ligation. | Increases overall yield and reduces waste. advancedchemtech.com |
| TFA-Free Cleavage Protocols | Employing cleavage methods that avoid trifluoroacetic acid (TFA). | Reduces hazardous waste generation. advancedchemtech.com |
Investigation of Novel Biochemical Roles Beyond Established Applications
The biochemical functions of N-acyl amino acids are a growing area of research, with various derivatives showing a range of biological activities. researchgate.netnih.govnih.govdeepdyve.com While the specific roles of Glycine, N-[(benzoylthio)acetyl]glycyl- are not yet established, its structure as an N-acyl glycine derivative suggests several potential avenues for investigation.
N-acyl glycine compounds have been implicated in various physiological processes. researchgate.netnih.gov For instance, different N-acyl glycines have been shown to have antinociceptive and blood pressure-regulating effects. researchgate.net Future research could explore whether Glycine, N-[(benzoylthio)acetyl]glycyl- exhibits similar or novel signaling properties within biological systems. Its potential interaction with receptors and enzymes involved in lipid signaling pathways would be a key area of study.
Furthermore, the presence of a thioester bond opens up possibilities related to its reactivity and potential as a probe. Thioesters are known to be involved in various enzymatic reactions and can act as acyl donors. nih.gov Investigating the stability and reactivity of the benzoylthioacetyl group in a biological context could reveal novel biochemical functions, such as the ability to acylate specific protein targets.
| Potential Biochemical Role | Rationale based on Structural Features | Research Approach |
| Cell Signaling Molecule | N-acyl glycine derivatives are known to act as signaling molecules. researchgate.netnih.gov | Screening for activity in cell-based assays that measure common signaling pathways (e.g., calcium influx, cAMP production). |
| Enzyme Modulator | The thioester moiety could interact with the active sites of certain enzymes. | In vitro enzyme inhibition or activation assays with a panel of relevant enzymes (e.g., proteases, hydrolases). |
| Acylating Agent | Thioesters can transfer their acyl group to other molecules. | Incubation with proteins or other biomolecules followed by mass spectrometry to detect acylation. |
Expansion of Applications in Chemical Biology Tool Development
The unique chemical properties of thioesters make them valuable tools in chemical biology for studying biological processes. nih.govuchicago.eduuchicago.edu Glycine, N-[(benzoylthio)acetyl]glycyl-, with its thioester linkage, has the potential to be developed into a versatile chemical probe.
One key application of thioesters is in native chemical ligation (NCL), a powerful technique for synthesizing large peptides and proteins. nih.govijairjournal.in While typically requiring an N-terminal cysteine, variations of this chemistry could potentially utilize a thioester-containing molecule like Glycine, N-[(benzoylthio)acetyl]glycyl- to label or conjugate with specific proteins or peptides. The site-specific incorporation of thioester-containing non-canonical amino acids into proteins has already been demonstrated, highlighting the utility of this functional group in protein modification. nih.govacs.org
Furthermore, thioesters can be designed as activity-based probes to study enzyme function. nih.gov A molecule like Glycine, N-[(benzoylthio)acetyl]glycyl- could be modified with a reporter tag (e.g., a fluorophore or a biotin) to create a probe that covalently labels the active site of a target enzyme. This would enable researchers to identify and study the activity of enzymes that recognize and react with the benzoylthioacetyl group.
| Chemical Biology Application | How Glycine, N-[(benzoylthio)acetyl]glycyl- Could Be Utilized | Potential Impact |
| Protein Ligation and Bioconjugation | As a building block in NCL-based strategies for protein modification. nih.govijairjournal.in | Enables the synthesis of complex protein structures and antibody-drug conjugates. |
| Activity-Based Probes | Modified with a reporter group to label enzymes that interact with the thioester. | Facilitates the discovery and characterization of novel enzyme functions. nih.gov |
| Precursor for Biosynthesis | As a synthetic precursor to study biosynthetic pathways involving thioester intermediates. | Provides insights into the mechanisms of natural product biosynthesis. nih.gov |
Advanced Computational Design of Derivatives with Tailored Research Properties
Computational and in silico methods are becoming increasingly powerful in the rational design of peptides and their derivatives with specific properties. nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org For Glycine, N-[(benzoylthio)acetyl]glycyl-, these computational tools offer a pathway to design novel derivatives with enhanced stability, specific binding affinities, or other desired characteristics for research applications.
Sequence-based and structure-based design are two major computational approaches. frontiersin.org By modifying the dipeptide backbone or the benzoyl group, it is possible to create a virtual library of derivatives. These can then be screened in silico for properties such as improved solubility, enhanced cell permeability, or specific interactions with a target protein. nih.gov For example, machine learning models can be trained to predict the bioactivity of modified peptides, accelerating the discovery of new functional molecules. frontiersin.org
Molecular dynamics simulations can provide insights into the conformational flexibility and binding modes of these derivatives, helping to refine their design. researchgate.net This computational pre-screening can significantly reduce the time and cost of experimental validation by prioritizing the most promising candidates for synthesis and testing. frontiersin.org
| Computational Approach | Application to Glycine, N-[(benzoylthio)acetyl]glycyl- Derivatives | Desired Outcome |
| Virtual Screening | Generation and in silico screening of a library of derivatives with modifications to the peptide or benzoyl group. | Identification of candidates with improved properties like solubility or binding affinity. nih.gov |
| Molecular Docking | Predicting the binding orientation of derivatives to a specific protein target. | Designing derivatives with high specificity and affinity for a biological target. researchgate.net |
| Machine Learning | Using algorithms to predict the biological activity of designed derivatives. | Accelerating the discovery of novel bioactive compounds. frontiersin.org |
| Molecular Dynamics Simulations | Simulating the behavior of derivatives in a biological environment to assess stability and flexibility. | Optimizing the design for better in vivo performance. researchgate.net |
Integration with Emerging Technologies in Academia and Research
The future of research involving compounds like Glycine, N-[(benzoylthio)acetyl]glycyl- will likely be shaped by their integration with emerging technologies that are transforming peptide and protein science.
High-throughput synthesis and screening platforms are enabling the rapid generation and evaluation of large libraries of peptides and their derivatives. nih.govnih.govbath.ac.uk Integrating the synthesis of Glycine, N-[(benzoylthio)acetyl]glycyl- derivatives into such platforms would allow for the efficient screening of numerous compounds for desired biological activities or as components of new chemical biology tools.
The convergence of peptide chemistry with artificial intelligence (AI) and machine learning is another significant trend. yesilscience.comnih.gov AI can be used to analyze large datasets from high-throughput screening experiments to identify structure-activity relationships and guide the design of the next generation of molecules. yesilscience.com This data-driven approach can accelerate the optimization of compounds like Glycine, N-[(benzoylthio)acetyl]glycyl- for specific applications.
Furthermore, advancements in microfluidics and lab-on-a-chip technologies offer new possibilities for the synthesis and analysis of peptides in miniaturized systems. acs.org These technologies could enable more precise control over reaction conditions and allow for the integration of synthesis and biological assays on a single chip, streamlining the research and development process.
| Emerging Technology | Potential Integration with Glycine, N-[(benzoylthio)acetyl]glycyl- Research | Future Impact |
| High-Throughput Synthesis and Screening | Parallel synthesis of a library of derivatives and rapid screening for biological activity. nih.govnih.govbath.ac.uk | Accelerated discovery of new lead compounds and research tools. |
| Artificial Intelligence and Machine Learning | AI-driven analysis of screening data to guide the design of new derivatives. yesilscience.comnih.gov | More efficient and rational design of molecules with tailored properties. |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives in microreactors. americanpeptidesociety.org | Improved control over synthesis, scalability, and purity. |
| Microfluidics | On-chip synthesis and screening of derivatives. acs.org | Miniaturization of experiments, reducing reagent consumption and analysis time. |
Conclusion
Summary of Academic Contributions to Date
The primary academic contribution associated with Glycine (B1666218), N-[(benzoylthio)acetyl]glycyl- lies in its investigation as a necrosis-avid imaging agent . nih.govmolaid.com Research in this area, notably by Humphrey Fonge and his collaborators, has explored the potential of this molecule in the non-invasive visualization of necrotic (dead) tissues within the body. molaid.com
Necrosis is a hallmark of numerous pathological conditions, including myocardial infarction (heart attack), stroke, and various cancers. The ability to accurately delineate necrotic zones from viable tissue is of paramount importance for diagnosis, prognosis, and monitoring the efficacy of treatments.
The core of this research involves the synthesis of Glycine, N-[(benzoylthio)acetyl]glycyl- and its subsequent radiolabeling, often with isotopes like Technetium-99m (99mTc), to create a radiopharmaceutical. researchgate.net When introduced into a biological system, this radiolabeled compound has been shown to preferentially accumulate in areas of necrosis. This targeted accumulation allows for the visualization of these areas using medical imaging techniques such as Single-Photon Emission Computed Tomography (SPECT).
While the precise mechanism of this necrosis avidity is still under investigation for this class of compounds, it is hypothesized to be related to the altered cellular permeability and the exposure of intracellular components in necrotic tissues, which may provide binding sites for the thioester-containing peptide. researchgate.net Studies in animal models of infarction have demonstrated the potential of radiolabeled Glycine, N-[(benzoylthio)acetyl]glycyl- to provide clear imaging of necrotic lesions. nih.gov
Interactive Data Table: Key Research Findings
| Research Area | Finding | Significance |
| Application | Investigated as a necrosis-avid imaging agent. nih.govmolaid.com | Potential for non-invasive diagnosis and monitoring of diseases involving tissue death. |
| Methodology | Radiolabeled with isotopes for SPECT imaging. researchgate.net | Enables visualization of necrotic tissue in vivo. |
| Mechanism (Hypothesized) | Preferential accumulation in necrotic tissues due to altered cellular environments. researchgate.net | Provides a basis for the targeted nature of the imaging agent. |
| Validation | Demonstrated efficacy in animal models of infarction. nih.gov | Preclinical evidence supporting its potential clinical utility. |
Outstanding Challenges and Opportunities for Fundamental Research
Despite the promising initial findings, several challenges and opportunities for fundamental research on Glycine, N-[(benzoylthio)acetyl]glycyl- remain.
Synthesis and Characterization: The synthesis of peptide thioesters, including this specific diglycine derivative, can present notable challenges. One of the primary hurdles lies in the lability of the thioester bond, particularly under the basic conditions often employed in standard Fmoc-based solid-phase peptide synthesis (SPPS). This can lead to premature cleavage of the thioester or other side reactions, resulting in low yields and purification difficulties.
Further research is needed to optimize the synthetic route for Glycine, N-[(benzoylthio)acetyl]glycyl- to ensure high purity and yield, which is crucial for its potential translation into a clinical setting. Detailed conformational analysis of the molecule, both in solution and in its bound state, would also provide valuable insights into its structure-activity relationship and its interaction with necrotic tissue components.
Mechanism of Action: A significant opportunity for fundamental research is the elucidation of the precise molecular mechanism underlying its necrosis avidity. While hypotheses exist, a detailed understanding of the specific binding partners within the necrotic milieu is lacking. Identifying these targets would not only solidify the scientific basis for its use but could also pave the way for the design of second-generation imaging agents with even higher affinity and specificity.
Exploration of Analogs: The current focus has been on the N-[(benzoylthio)acetyl]glycyl-glycine structure. There is a substantial opportunity to synthesize and evaluate a library of analogs. Modifications to the peptide backbone, the nature of the thioester, and the aromatic benzoyl group could lead to compounds with improved pharmacokinetic properties, such as faster clearance from non-target tissues and enhanced accumulation in necrotic areas.
Broader Impact on Chemical Science and Related Disciplines
The research into Glycine, N-[(benzoylthio)acetyl]glycyl- has a broader impact that extends beyond its immediate application in necrosis imaging.
Advancements in Peptide Chemistry: The challenges associated with the synthesis of this and related thioester peptides drive innovation in synthetic organic chemistry. The development of new protecting group strategies and ligation techniques to efficiently construct thioester-containing peptides contributes valuable tools to the broader field of peptide and protein chemistry.
Informing Drug Delivery and Theranostics: The concept of targeting necrotic tissue is not limited to imaging. Necrotic regions in tumors, for instance, are often associated with a poor prognosis and resistance to therapy. The development of necrosis-avid molecules like Glycine, N-[(benzoylthio)acetyl]glycyl- could serve as a blueprint for the design of "theranostic" agents. These are molecules that combine a diagnostic imaging component with a therapeutic payload, allowing for simultaneous visualization and treatment of diseased tissue.
Contributions to Chemical Biology: The study of how a relatively simple synthetic molecule like Glycine, N-[(benzoylthio)acetyl]glycyl- interacts with the complex biological environment of necrotic tissue provides valuable insights for chemical biologists. It underscores the potential of small, synthetically accessible molecules to serve as probes for specific biological states, furthering our understanding of disease pathology at a molecular level.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing Glycine, N-[(benzoylthio)acetyl]glycyl- derivatives with high purity?
- Methodological Answer : Multi-step peptide coupling protocols are recommended. For example, sequential acylation using benzoylthioacetic acid activated with carbodiimides (e.g., EDC/HOBt) can introduce the benzoylthioacetyl moiety to glycyl-glycine backbones. Post-synthesis purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water) ensures >95% purity. Ethyl ester intermediates (as in ) can enhance solubility during synthesis .
Q. How can researchers validate the structural integrity of Glycine, N-[(benzoylthio)acetyl]glycyl- derivatives?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., benzoylthio group: δ ~7.5–8.0 ppm for aromatic protons; thiourea linkage: δ ~3.5–4.0 ppm for glycine α-protons) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks and fragmentation patterns .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C=O at ~1250 cm⁻¹) .
Q. What are the recommended storage conditions to preserve the stability of this compound?
- Methodological Answer : Store lyophilized samples at –20°C under inert gas (argon) to prevent oxidation of the thioester bond. For solutions, use anhydrous DMSO or DMF (stored at –80°C) to avoid hydrolysis. Regularly monitor stability via HPLC every 3–6 months .
Advanced Research Questions
Q. How do conformational changes in Glycine, N-[(benzoylthio)acetyl]glycyl- affect its electron paramagnetic resonance (EPR) parameters?
- Methodological Answer : Computational modeling (e.g., DFT with B3LYP functional) can predict g-tensor anisotropy and hyperfine couplings. shows that glycyl radicals exhibit significant dependence on conformation and hydrogen-bonding environments. Compare computed EPR parameters with experimental data from X-band EPR spectroscopy. Note that DFT tends to overestimate Δgx and Δgy components by ~10–15%, requiring empirical correction .
Q. What experimental approaches resolve contradictions in solubility data for thiourea-linked glycine derivatives?
- Methodological Answer : Solubility discrepancies often arise from polymorphic forms or residual solvents. Use:
- DSC/TGA : Identify polymorph transitions or hydrate formation.
- Powder XRD : Compare crystalline vs. amorphous phases.
- Co-solvent systems : Test solubility in DMSO/water or THF/water mixtures ( used DMF/CHCl3 for coupling) .
Q. How can researchers optimize the incorporation of this compound into peptide-based radiopharmaceuticals?
- Methodological Answer : Use click chemistry for site-specific conjugation. For example:
- Introduce alkynyl or DBCO groups via Nε-functionalization of lysine residues (as in ).
- Perform radioiodination (¹²⁵I) using Iodogen® or astatination (²¹¹At) via electrophilic substitution.
- Validate radiochemical purity with radio-HPLC and assess in vitro stability in serum .
Q. What computational models best predict the interaction of Glycine, N-[(benzoylthio)acetyl]glycyl- with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with MD simulations (AMBER/CHARMM) can map binding modes. Parameterize the benzoylthioacetyl group using RESP charges derived from quantum calculations (HF/6-31G*). Validate against experimental IC₅₀ data from enzyme inhibition assays .
Data Interpretation & Challenges
Q. How should researchers address discrepancies between computational predictions and experimental hyperfine coupling constants?
- Methodological Answer : Calibrate DFT functionals (e.g., B3LYP vs. M06-2X) using benchmark experimental data ( ). Include explicit solvent models (e.g., PCM) and supermolecular hydrogen-bonding networks to improve accuracy. Systematic error analysis (e.g., ±0.5 MHz for ¹H couplings) is critical for protein radical studies .
Q. What strategies mitigate decomposition during conjugation reactions involving the benzoylthio moiety?
- Methodological Answer : Use inert atmospheres (argon) and low-temperature (–20°C) conditions during coupling. Add radical scavengers (e.g., TEMPO) to suppress thiyl radical formation. Monitor reaction progress in real-time via LC-MS to identify degradation byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
